![molecular formula C20H19N3O3S B4649794 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4649794.png)
2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide
Overview
Description
2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, also known as PSB-0739, is a small molecule inhibitor that has shown potential for the treatment of various diseases. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide inhibits the activity of human neutrophil elastase, proteinase-3, and cathepsin G by binding to the active site of these enzymes. This binding prevents the enzymes from carrying out their normal functions, which leads to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide has been shown to have anti-inflammatory effects in various animal models. It has also been shown to reduce tissue damage in animal models of chronic obstructive pulmonary disease and cystic fibrosis. Additionally, 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide has been shown to have potential for the treatment of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. Additionally, 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide has been shown to be effective in various animal models, which suggests that it may have potential for the treatment of various diseases. However, one limitation of 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide. One direction is to further investigate its potential for the treatment of various diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and rheumatoid arthritis. Another direction is to study the safety and efficacy of 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide in humans, through clinical trials. Finally, future studies could investigate the potential of 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide as a lead compound for the development of new inhibitors with improved efficacy and safety profiles.
Scientific Research Applications
2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including human neutrophil elastase, proteinase-3, and cathepsin G. These enzymes are involved in various diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and rheumatoid arthritis.
properties
IUPAC Name |
3-(benzenesulfonamido)-2-methyl-N-(pyridin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-18(20(24)22-14-16-8-5-6-13-21-16)11-7-12-19(15)23-27(25,26)17-9-3-2-4-10-17/h2-13,23H,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCSXJGEFOSNBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[(phenylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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